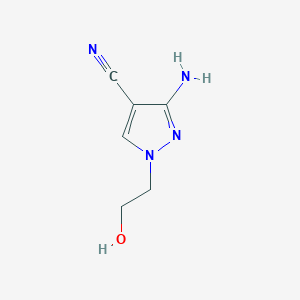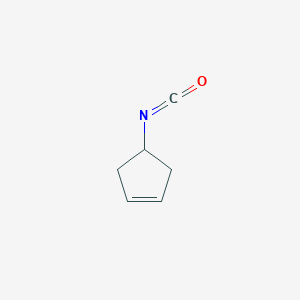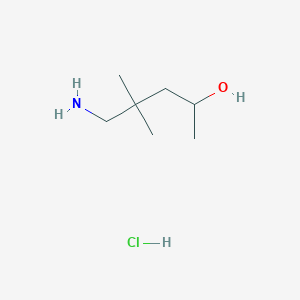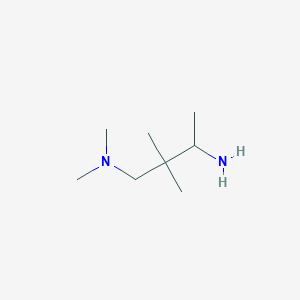
4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene
Overview
Description
4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene, also known as CMTFB, is an organic compound belonging to the family of organofluorines. It is a colorless liquid with a characteristic odor and is highly flammable. CMTFB has been used in a variety of scientific research applications and is gaining increasing attention due to its unique properties.
Scientific Research Applications
Catalysis in Organic Synthesis
Palladium complexes, particularly those involving bis(di-tert-butylphosphinomethyl)benzene, have demonstrated efficacy in catalyzing the methoxycarbonylation of activated aryl chlorides. These complexes facilitate the transformation of substrates such as 4-chloromethylbenzoate into various carbonylation products, showing potential in organic synthesis for creating complex molecules through efficient catalytic processes (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).
Polymer Science
In the field of polymer science, derivatives of 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene have been utilized to synthesize homo- and copolymers. These materials, particularly those derived from methoxy and ethoxy-substituted benzene compounds, are integral in improving the performance of light-emitting electrochemical cells (LECs). Their unique morphological and optical properties, investigated through techniques like atomic force microscopy and spectroscopy, contribute significantly to the advancement of materials science and engineering (Carvalho et al., 2001).
Photocatalytic Reactions
The study of aryl cations generated from aromatic halides under light irradiation has revealed pathways for reductive dehalogenation and heterolytic reactions. In particular, compounds like 4-chlorophenol and 4-chloroanisole, upon irradiation in various solvents, provide access to arylated products through photocatalytic reactions. This research opens avenues for developing new synthetic methods in organic chemistry by harnessing light energy to drive chemical transformations (Protti, Fagnoni, Mella, & Albini, 2004).
properties
IUPAC Name |
4-(chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-14-8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLOQWHAYACDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700094 | |
| Record name | 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene | |
CAS RN |
1005207-24-8 | |
| Record name | 4-(Chloromethyl)-1-methoxy-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)










![2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid](/img/structure/B1524549.png)

